Piperidine, 1-(1-oxobutyl)-

Description

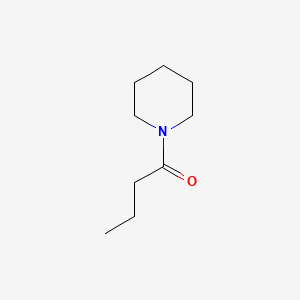

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANVSPFERJBPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307430 | |

| Record name | Piperidine, 1-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4637-70-1 | |

| Record name | N-Butyrylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine, 1 1 Oxobutyl and Analogues

Direct Acylation of Piperidine (B6355638) Derivatives

The most common and direct route to Piperidine, 1-(1-oxobutyl)- involves the acylation of the piperidine nitrogen. This approach leverages the nucleophilicity of the secondary amine to attack an electrophilic carbonyl source.

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a cornerstone of amide bond formation. In the context of synthesizing Piperidine, 1-(1-oxobutyl)-, this involves the reaction of piperidine with a butyryl derivative, typically butyryl chloride or butyric anhydride (B1165640). The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide product and a leaving group. masterorganicchemistry.comlibretexts.org

A general representation of this reaction is the acylation of piperidine with butanoyl chloride. This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. pearson.com Another common method involves the use of butyric anhydride. google.com

Enzymatic strategies are also emerging for N-acylation. These methods offer a greener alternative to traditional chemical synthesis by avoiding toxic reagents. nih.gov For instance, hydrolases like lipases can catalyze the formation of amides. nih.gov

Role of Activating Agents in N-Acylation

To enhance the efficiency of N-acylation, especially with less reactive carboxylic acids, various activating agents are employed. These agents convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). arkat-usa.org Phosphonium (B103445) and uronium salts are also powerful coupling reagents. arkat-usa.org For instance, BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is a well-known phosphonium salt used in peptide synthesis that can be applied to the synthesis of amides like Piperidine, 1-(1-oxobutyl)-.

In some cases, the acylating agent itself can be activated. For example, acyl chlorides are more reactive than their corresponding carboxylic acids. The use of methanesulfonyl chloride can activate carboxylic anhydrides for nucleophilic acylation. organic-chemistry.org Furthermore, N,N-dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, particularly with anhydrides. byjus.comumich.edu It functions by forming a highly reactive acylpyridinium intermediate. umich.edu

| Activating Agent/Method | Description | Reference |

| Butyryl Chloride | A highly reactive acylating agent that readily reacts with piperidine. | pearson.comacs.org |

| Butyric Anhydride | Another common acylating agent, often used with a catalyst. | google.com |

| DCC/HOBt | A classic combination for activating carboxylic acids in amide bond formation. | arkat-usa.org |

| Phosphonium/Uronium Salts | Highly effective coupling reagents for amide synthesis. | arkat-usa.org |

| DMAP | A nucleophilic catalyst that accelerates acylation, especially with anhydrides. | byjus.comumich.edu |

| XtalFluor-E | An activator for carboxylic acids that allows for amide formation without epimerization of chiral centers. | organic-chemistry.org |

| Propylphosphonic anhydride (T3P®) | Promotes the direct formation of dialkylamides from carboxylic acids. | organic-chemistry.org |

Solvent Effects and Reaction Optimization in N-Acylation

The choice of solvent can significantly influence the rate and outcome of N-acylation reactions. Polar aprotic solvents like dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly used. mdpi.comkoreascience.kr The solvent's ability to solvate the reactants and intermediates plays a crucial role in the reaction kinetics. weebly.com For example, the reaction of p-nitrophenyl acetate (B1210297) with piperidine has been studied in acetonitrile-water mixtures, demonstrating the impact of solvent composition on reaction rates. koreascience.kr

Reaction optimization often involves screening different solvents, bases, temperatures, and reaction times to maximize the yield and purity of the desired product. In a reported synthesis of methyl 1-butyrylpiperidine-2-carboxylate, the reaction was carried out in a biphasic system of THF and water with sodium carbonate as the base. mdpi.com In another instance, the synthesis of a fexofenadine (B15129) analog involved the reaction of a piperidine derivative with 4-chloro butyryl chloride in the presence of sodium carbonate. researchgate.net

Functionalization of Pre-existing Piperidine Rings to Incorporate the 1-Oxobutyl Moiety

An alternative strategy involves starting with a piperidine ring that already bears other functional groups and then introducing the 1-oxobutyl group. This is particularly relevant in the synthesis of complex molecules where the piperidine core is assembled earlier in the synthetic sequence.

Ring-Opening and Re-Cyclization Approaches

Ring-opening and re-cyclization strategies can be employed to modify the piperidine skeleton and introduce new functionalities. While less common for the direct synthesis of Piperidine, 1-(1-oxobutyl)-, these methods are valuable for creating complex piperidine derivatives. For instance, chromone (B188151) derivatives can undergo ring-opening upon reaction with piperidine, leading to functionalized products that could potentially be re-cyclized. tandfonline.com The oxidative cleavage of a piperidine ring can also lead to acyclic intermediates that can be further functionalized. researchgate.net

Carbon-Carbon Bond Formation with Oxobutyl Precursors

This approach involves forming a carbon-carbon bond between the piperidine ring and a precursor of the oxobutyl group. A notable example is the synthesis of 4-phenyl-4-butyryl piperidine. google.com This synthesis starts with 4-phenylpyridine, which reacts with n-butyric anhydride in the presence of indium powder to form 1,4-dibutyryl-4-phenyl-1,4-dihydropyridine. Subsequent hydrogenation and hydrolysis yield the final product. google.com This method demonstrates the formation of a C-C bond at the 4-position of the piperidine ring, followed by the introduction of the butyryl group.

Stereoselective and Asymmetric Synthesis Approaches

The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single desired stereoisomer, and several strategies have been developed to achieve this for N-acylpiperidines. du.ac.inddugu.ac.inlibretexts.org

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A common strategy involves the use of oxazolidinone chiral auxiliaries. nih.govwilliams.edu These are particularly effective in directing aldol (B89426) reactions, Michael additions, and alkylations. nih.gov For instance, an achiral N-acylpiperidine can be modified with a chiral oxazolidinone. The steric bulk and electronic properties of the auxiliary then guide the approach of incoming reagents, leading to the preferential formation of one diastereomer. du.ac.in Subsequent cleavage of the auxiliary provides the desired chiral N-acylpiperidine derivative. nih.govwilliams.edu

The effectiveness of this approach is demonstrated in the synthesis of various chiral building blocks. researchgate.net For example, the Evans' oxazolidinone auxiliaries have become a standard in asymmetric synthesis due to their high diastereoselectivity and the predictability of the stereochemical outcome. williams.eduresearchgate.net The auxiliary is first acylated, and then the resulting imide undergoes a highly diastereoselective transformation. williams.edu Finally, the auxiliary is cleaved to yield the desired product. williams.edu

| Chiral Auxiliary | Type of Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Oxazolidinone | Aldol Reaction | >95:5 | researchgate.net |

| Camphorsultam | Alkylation | >98:2 | researchgate.net |

| Pseudoephedrine | Alkylation | up to 99:1 | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | wikipedia.org |

Asymmetric Catalysis in N-Acylpiperidine Formation

Asymmetric catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. warwick.ac.uk In this method, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. warwick.ac.uk Recent advancements have highlighted the use of transition metals with chiral ligands, organocatalysts, and biocatalysts for the asymmetric synthesis of piperidine derivatives. frontiersin.orgnih.gov

For instance, chiral phosphine (B1218219) ligands in combination with transition metals have been employed in the enantioselective [4+2] annulation of imines with allenes to produce chiral piperidine derivatives with high enantiomeric excess (ee). nih.gov Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool. frontiersin.org For example, proline and its derivatives can catalyze asymmetric Mannich and Michael reactions to afford chiral piperidines. warwick.ac.uk

Biocatalysis, using enzymes, provides a highly selective and environmentally friendly route to chiral amines and their derivatives. unipd.it Lipases, for example, can be used for the kinetic resolution of racemic amines through enantioselective acylation. unipd.it This process yields both the acylated product and the unreacted amine in high enantiomeric purity. unipd.it

Flow Chemistry and Continuous Synthesis Techniques for N-Acylpiperidines

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of N-acylpiperidines. nih.govnih.govresearchgate.net These benefits include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. organic-chemistry.org

A notable application of flow chemistry is in electrochemical synthesis. nih.govnih.govresearchgate.net The anodic methoxylation of N-formylpiperidine has been efficiently carried out in an undivided microfluidic electrolysis cell, providing a key intermediate for the synthesis of 2-substituted piperidines. nih.govnih.govresearchgate.net This method allows for the synthesis of gram-scale quantities of the product in a short period without the need for chemical oxidizing agents. nih.gov

Continuous flow protocols have also been developed for the highly diastereoselective synthesis of α-chiral piperidines. organic-chemistry.orgorganic-chemistry.org The reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow system provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. organic-chemistry.org This rapid and scalable process highlights the potential of flow chemistry to accelerate the synthesis of valuable piperidine-containing compounds. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Principles in the Synthesis of N-Acylpiperidines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.orgmdpi.com These principles are increasingly being applied to the synthesis of N-acylpiperidines. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and separation agents. sigmaaldrich.comacs.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. sigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com

An example of a green approach to N-substituted piperidones involves a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium, which avoids the use of volatile organic solvents. organic-chemistry.org Furthermore, the use of biocatalysis, as mentioned earlier, aligns well with green chemistry principles due to the mild reaction conditions and the biodegradable nature of the catalysts. unipd.itmdpi.com The development of solvent-free reaction conditions is another significant step towards more sustainable synthetic methods. mdpi.com

| Green Chemistry Principle | Application in N-Acylpiperidine Synthesis | Reference |

| Atom Economy | Catalytic hydrogenation for reduction of pyridines. | organic-chemistry.org |

| Safer Solvents | Use of water as a solvent in microwave-assisted synthesis. | organic-chemistry.org |

| Catalysis | Biocatalytic resolution of amines using lipases. | unipd.it |

| Energy Efficiency | Flow chemistry enabling reactions at ambient temperature. | nih.gov |

Reaction Mechanisms and Pathways of Piperidine, 1 1 Oxobutyl

Elucidation of Reaction Intermediates

The N-acylation of piperidine (B6355638) to form Piperidine, 1-(1-oxobutyl)- is believed to proceed through a transient tetrahedral intermediate. researchgate.netpsu.edu In this proposed mechanism, the nucleophilic nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., butanoyl chloride). This attack leads to the formation of a short-lived tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in providing insights into the stability and structure of such intermediates in related amide synthesis reactions. researchgate.netresearchgate.net Although direct spectroscopic observation of the tetrahedral intermediate for the synthesis of Piperidine, 1-(1-oxobutyl)- is challenging due to its fleeting nature, its existence is strongly supported by kinetic data and analogy to other well-studied acylation reactions. maxapress.com The collapse of this intermediate, through the expulsion of the leaving group (e.g., chloride ion), results in the formation of the stable amide product, Piperidine, 1-(1-oxobutyl)-.

Kinetics and Thermodynamic Profiling of Reactions

The rate of formation of Piperidine, 1-(1-oxobutyl)- is dependent on several factors, including the nature of the acylating agent, the solvent, and the temperature. The reaction is typically rapid, especially when a highly reactive acylating agent like butanoyl chloride is used.

Kinetic studies on the N-acylation of amines generally show second-order kinetics, being first order in both the amine and the acylating agent. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl), which can protonate the starting piperidine, rendering it non-nucleophilic and thus halting the reaction.

Thermodynamically, the formation of the amide bond in Piperidine, 1-(1-oxobutyl)- is an exothermic process, releasing energy and resulting in a stable product. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group.

Table 1: Representative Kinetic Data for N-Acylation of Secondary Amines

| Acylating Agent | Amine | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Acetyl Chloride | Piperidine | Acetonitrile (B52724) | 1.5 x 10³ |

| Benzoyl Chloride | Piperidine | Benzene | 4.2 x 10² |

| Butanoyl Chloride | Pyrrolidine | Dichloromethane (B109758) | (Estimated) ~10³ |

Note: The data presented are representative values for similar reactions and are intended for illustrative purposes. Actual kinetic parameters for the formation of Piperidine, 1-(1-oxobutyl)- may vary.

Catalytic Mechanisms Involving Piperidine, 1-(1-oxobutyl)- as a Substrate or Ligand

While Piperidine, 1-(1-oxobutyl)- is primarily a product of synthesis, its structural features, particularly the piperidine ring and the amide functionality, could allow it to participate in catalytic processes. The nitrogen atom, although its basicity is reduced due to the electron-withdrawing acyl group, could potentially coordinate to metal centers, allowing the molecule to act as a ligand in catalysis.

However, literature specifically detailing the use of Piperidine, 1-(1-oxobutyl)- as a ligand in catalysis is not extensive. In a broader context, piperidine-containing compounds are utilized as ligands in various transition-metal-catalyzed reactions. ucl.ac.uk The steric and electronic properties of the N-butanoyl group would influence the coordination geometry and the catalytic activity of any resulting metal complex.

As a substrate, the amide bond of Piperidine, 1-(1-oxobutyl)- can be cleaved under certain catalytic conditions, for instance, in hydrolysis reactions catalyzed by strong acids or bases, or by specific enzymes.

Investigating the Electrophilic and Nucleophilic Character of the 1-Oxobutyl Moiety

The 1-oxobutyl moiety in Piperidine, 1-(1-oxobutyl)- possesses a dual electronic character. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. However, the resonance donation from the adjacent nitrogen atom's lone pair reduces its electrophilicity compared to the carbonyl carbon in a ketone or an aldehyde.

Conversely, the carbonyl oxygen atom is nucleophilic due to the presence of lone pair electrons. This nucleophilicity is evident in its ability to form hydrogen bonds with proton donors.

The α-carbon to the carbonyl group can exhibit nucleophilic character if deprotonated by a strong base to form an enolate. This enolate intermediate can then participate in various carbon-carbon bond-forming reactions.

Table 2: Calculated Partial Atomic Charges on the 1-Oxobutyl Moiety

| Atom | Partial Charge (Calculated) |

| Carbonyl Carbon | +0.45 |

| Carbonyl Oxygen | -0.55 |

| α-Carbon | -0.15 |

Note: These values are illustrative and based on typical computational models for amide functionalities.

Concerted vs. Stepwise Mechanisms in Piperidine N-Acylation

A key mechanistic question in the N-acylation of piperidine is whether the reaction proceeds through a concerted or a stepwise mechanism.

Stepwise Mechanism: This pathway involves the formation of a distinct tetrahedral intermediate, as described in section 3.1. The reaction proceeds in two steps: nucleophilic attack to form the intermediate, followed by the departure of the leaving group. maxapress.com This is the generally accepted mechanism for the acylation of amines with reactive acylating agents like acyl chlorides.

Concerted Mechanism: In a concerted mechanism, the bond formation between the nitrogen and the carbonyl carbon occurs simultaneously with the breaking of the bond to the leaving group. This pathway avoids the formation of a high-energy tetrahedral intermediate. Computational studies on related aminolysis reactions have explored the feasibility of such concerted transition states.

Structure Reactivity Relationships and Derivatives of N Acylated Piperidines

Systematic Modification of the Piperidine (B6355638) Ring for Reactivity Modulation

The piperidine ring serves as a foundational scaffold in numerous bioactive molecules, and its substitution patterns profoundly influence the reactivity of the N-acyl group. The introduction of substituents on the piperidine ring can modulate the steric and electronic environment of the amide bond, thereby altering its reactivity.

The position of substituents on the piperidine ring is a critical determinant of reactivity. For instance, studies on the anodic methoxylation of conformationally biased N-acylpiperidines have shown that substitution occurs preferentially at the axial position due to steric constraints imposed by the planar N-acyl group. researchgate.net This regioselectivity highlights how the ring's conformation, influenced by substituents, can direct chemical transformations. researchgate.net

The reactivity of the piperidine ring itself can also be tuned. For example, in nucleophilic aromatic substitution reactions involving piperidine as a nucleophile with substituted pyridinium (B92312) ions, the reaction mechanism is sensitive to the substituents on the electrophile. nih.gov This indicates that the electronic properties of the piperidine nitrogen are crucial in determining reaction outcomes.

| Substituent Position | Effect on Reactivity | Reference |

| 2-position (axial) | Influenced by pseudoallylic strain, favoring this orientation and affecting molecular shape. nih.govacs.org | nih.govacs.org |

| 4-position | A bromomethyl group at this position creates a highly electrophilic site for nucleophilic substitution. | |

| General | Anodic methoxylation leads to axial substitution due to steric hindrance from the N-acyl group. researchgate.net | researchgate.net |

Exploration of Substituent Effects on the Butanoyl Chain

Substituents on the butanoyl chain of N-butanoylpiperidine can significantly alter the compound's reactivity and properties. These effects are primarily electronic and steric in nature.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the butanoyl chain can modify the electrophilicity of the carbonyl carbon. For example, in reactions of aromatic acyl chlorides with methanol, electron-withdrawing substituents favor an addition-elimination mechanism, while electron-donating substituents favor a looser SN2-like process. rsc.org This principle can be extended to N-butanoylpiperidine, where substituents on the butanoyl chain would similarly influence the reaction pathway in nucleophilic acyl substitution reactions.

Steric Effects: The size and position of substituents on the butanoyl chain can sterically hinder the approach of nucleophiles to the carbonyl carbon. For instance, α-substitution on the butanoyl chain would be expected to decrease the rate of nucleophilic attack due to increased steric bulk around the reaction center. This steric hindrance can also influence the conformational preferences of the molecule.

The reactivity of α,β-unsaturated carbonyls, a related class of compounds, with nucleophiles is also heavily influenced by steric and electronic effects. nih.gov While N-butanoylpiperidine is a saturated amide, the principles governing the influence of substituents on reactivity are analogous.

| Substituent Type at α or β position | Predicted Effect on Carbonyl Reactivity | Primary Reason |

| Electron-Withdrawing Group (e.g., -NO₂) | Increased | Inductive effect increases the partial positive charge on the carbonyl carbon. |

| Electron-Donating Group (e.g., -CH₃) | Decreased | Inductive effect decreases the partial positive charge on the carbonyl carbon. |

| Bulky Group (e.g., -C(CH₃)₃) | Decreased | Steric hindrance impedes nucleophilic attack. |

Conformational Analysis of N-Acylpiperidines and its Influence on Reactivity

The piperidine ring in N-acylpiperidines typically adopts a chair conformation. However, the presence of substituents can lead to other conformations. For example, in N-acylpiperidines with a substituent at the 2-position, a pseudoallylic strain arises from the partial double-bond character of the N-C(O) bond, which forces the 2-substituent into an axial orientation. nih.govacs.org This has a significant impact on the three-dimensional shape of the molecule. nih.govacs.org The twist-boat conformation, while generally less favorable than the chair, can be stabilized by protein-ligand interactions. nih.govacs.org

The restricted rotation around the amide bond also influences reactivity. The different steric environments of the E and Z conformers can lead to different reaction rates and products. researchgate.netacs.org For instance, in anodic methoxylation, the relative proportions of the anti- and syn-conformations of the N-acyl group are consistent with the steric factors that explain the observed substitution pattern. researchgate.net

The energy difference between various conformations, such as the anti and gauche forms of n-butane, provides a useful analogy for understanding the stability of different rotamers in the butanoyl chain of N-butanoylpiperidine. unacademy.com The most stable conformer will be the one that minimizes steric and torsional strain. unacademy.com

| Conformational Aspect | Key Features | Influence on Reactivity | Reference |

| Amide Bond Rotation | Restricted rotation leads to E/Z rotamers. | Different steric environments of rotamers can lead to different reaction outcomes. | researchgate.netacs.org |

| Piperidine Ring Conformation | Primarily chair, but twist-boat is possible, especially in molecular complexes. | The orientation of substituents (axial vs. equatorial) directs the approach of reagents. | nih.govacs.org |

| Pseudoallylic Strain | In 2-substituted N-acylpiperidines, this favors an axial substituent. | Dictates the three-dimensional shape and can influence molecular recognition. | nih.govacs.org |

Influence of Aromatic and Heteroaromatic Substituents on N-Acylpiperidine Frameworks

The introduction of aromatic or heteroaromatic substituents onto the N-acylpiperidine framework can significantly alter its electronic properties and reactivity. When an aromatic ring is attached to the acyl group (forming an N-aroylpiperidine), the electronic nature of the aromatic ring is transmitted to the carbonyl group.

Electron-donating groups on the aromatic ring will decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups will increase its electrophilicity, enhancing its reactivity. libretexts.orglibretexts.org This is a well-established principle in aromatic chemistry. libretexts.orglibretexts.org For example, studies on the reactions of substituted benzoyl chlorides show that the reaction mechanism can shift depending on the electronic nature of the substituents. rsc.org

Heteroaromatic substituents can have a more complex influence due to the presence of heteroatoms. The position of the heteroatom and its electronegativity can significantly affect the electronic distribution within the ring and, consequently, the reactivity of the attached N-acylpiperidine. For instance, the reactivity of N-aryl/heteroaryl oxaziridines is greatly influenced by the substituents on the nitrogen atom. rsc.org

Furthermore, the presence of an aromatic or heteroaromatic ring can introduce new reaction pathways, such as electrophilic aromatic substitution on the aromatic ring itself. The N-acylpiperidine moiety would act as a substituent on the aromatic ring, directing further substitution.

The synthesis of 4-aroylpiperidines has been explored, and these compounds serve as intermediates for various derivatives with potential biological activity. nih.govresearchgate.netnih.gov

Stereochemical Impact on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the molecular recognition and interactions of N-acylpiperidines. keaipublishing.com The three-dimensional arrangement of atoms in a molecule determines its shape and how it can bind to other molecules, such as biological receptors or enzymes. nih.govacs.org

The synthesis of chiral piperidines is an active area of research, with methods developed to control the stereochemical outcome of reactions. umich.eduru.nlresearchgate.net For instance, enantioselective intramolecular cyclization reactions have been used to create functionalized chiral piperidines. umich.edu The stereoselectivity of these reactions is often influenced by the catalyst and reaction conditions. nih.gov

In the context of N-acylpiperidines, the chirality can arise from substituents on either the piperidine ring or the acyl chain. The specific stereoisomer can exhibit dramatically different biological activity. This is because molecular recognition is often highly specific, and only one enantiomer may fit correctly into a binding site. mdpi.com

The conformational preferences of N-acylpiperidines, as discussed in section 4.3, are also a crucial aspect of their stereochemistry. The favored conformation of a molecule presents a specific three-dimensional shape to its environment, which is critical for molecular recognition. nih.govacs.org For example, the preference for an axial substituent in 2-substituted N-acylpiperidines creates a unique exit vector that can be explored in ligand design. nih.govacs.org

Advanced Spectroscopic Characterization for Research and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution and the solid state. For Piperidine (B6355638), 1-(1-oxobutyl)-, NMR studies provide crucial information on the conformational equilibrium of the piperidine ring and the rotational dynamics around the amide bond.

Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the existence of conformational isomers. This restricted rotation is a key feature that can be investigated using dynamic NMR techniques.

Dynamic NMR for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) spectroscopy is employed to study the energetics of conformational changes in molecules. In the case of N-acylpiperidines, the primary dynamic process of interest is the rotation around the amide C-N bond. This rotation is typically slow on the NMR timescale at room temperature, resulting in distinct signals for atoms in different chemical environments in the different conformers.

As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the different conformers merge into a single broad peak. By analyzing the line shape of the NMR signals at various temperatures, it is possible to determine the rate constants for the rotational process and subsequently calculate the activation energy (ΔG‡) for the rotational barrier. For amides, these barriers are typically in the range of 15-23 kcal/mol. spectrabase.com Studies on related N-benzoyl piperidine derivatives have shown that the nature of substituents can influence this rotational barrier. spectrabase.com For Piperidine, 1-(1-oxobutyl)-, the rotational barrier is expected to be influenced by the steric bulk of the butyl group.

Table 1: Predicted Dynamic NMR Parameters for Piperidine, 1-(1-oxobutyl)-

| Parameter | Predicted Value | Significance |

|---|---|---|

| Coalescence Temperature (Tc) | Temperature dependent | Temperature at which conformer signals merge. |

| Rotational Energy Barrier (ΔG‡) | ~15-20 kcal/mol | Energy required for rotation around the amide bond. |

2D NMR Techniques for Complex Structural Assignments

While 1D NMR provides fundamental information, complex molecules like Piperidine, 1-(1-oxobutyl)- often exhibit overlapping signals that are difficult to assign unequivocally. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous structural assignment.

A COSY experiment reveals proton-proton coupling relationships within the molecule. For Piperidine, 1-(1-oxobutyl)-, this would allow for the tracing of the connectivity of the protons within the piperidine ring and the butyl chain.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine, 1-(1-oxobutyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2, C6 (α to N) | 3.3 - 3.6 | 45 - 50 |

| Piperidine C3, C5 (β to N) | 1.5 - 1.7 | 25 - 30 |

| Piperidine C4 (γ to N) | 1.4 - 1.6 | 23 - 28 |

| Butyryl C=O | - | 170 - 175 |

| Butyryl α-CH₂ | 2.2 - 2.5 | 35 - 40 |

| Butyryl β-CH₂ | 1.5 - 1.8 | 18 - 23 |

| Butyryl γ-CH₃ | 0.8 - 1.0 | 13 - 15 |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For Piperidine, 1-(1-oxobutyl)-, ssNMR could be used to study its conformation in the solid state, which may differ from that in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and line widths in the ssNMR spectrum, insights into the packing of the molecules in the crystal lattice and the presence of different polymorphs can be gained.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For Piperidine, 1-(1-oxobutyl)-, with a molecular formula of C₉H₁₇NO, the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Piperidine, 1-(1-oxobutyl)-

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₉H₁₈NO⁺ | 156.1383 |

| [M+Na]⁺ | C₉H₁₇NNaO⁺ | 178.1202 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For Piperidine, 1-(1-oxobutyl)-, the protonated molecule [M+H]⁺ would be the precursor ion. The fragmentation is expected to occur at the weakest bonds, primarily around the amide group and the piperidine ring. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. Alpha-cleavage adjacent to the nitrogen atom in the piperidine ring is also a characteristic fragmentation pathway for such compounds.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated Piperidine, 1-(1-oxobutyl)-

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 114 | [C₄H₉CO]⁺ | Cleavage of the amide C-N bond |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond α to the carbonyl |

| 71 | [C₄H₉]⁺ | Cleavage of the C-C bond α to the carbonyl |

| 55 | [C₄H₇]⁺ | Loss of H₂ from the butyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. nih.gov These methods provide a unique "vibrational fingerprint" for a compound, allowing for detailed analysis of its functional groups and molecular structure. nih.gov For Piperidine, 1-(1-oxobutyl)-, also known as N-butanoylpiperidine, these techniques are crucial for confirming the presence of key structural features, particularly the tertiary amide group formed by the acylation of the piperidine nitrogen.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about different vibrational transitions. nih.gov Due to different quantum mechanical selection rules, some vibrational modes may be active in IR, others in Raman, and some in both, making the techniques highly complementary. nih.gov

In the analysis of Piperidine, 1-(1-oxobutyl)-, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This band typically appears in the region of 1630-1660 cm⁻¹. The exact position is sensitive to the molecular environment and conformation. The C-N stretching vibration of the amide is another key indicator, often observed in the 1200-1300 cm⁻¹ range. Additionally, the spectra are characterized by multiple C-H stretching vibrations from the piperidine ring and the butyl chain, which appear in the 2800-3000 cm⁻¹ region.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate theoretical vibrational spectra. ru.nl These calculations help in the precise assignment of observed experimental bands to specific molecular motions, providing a deeper understanding of the molecule's dynamics.

Table 1: Characteristic Vibrational Frequencies for Piperidine, 1-(1-oxobutyl)-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C-H Stretching (Aliphatic) | 2850 - 2960 | IR, Raman |

| C=O Stretching (Amide I) | 1630 - 1660 | IR (Strong), Raman |

| CH₂ Scissoring | 1440 - 1470 | IR |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the stereochemical properties of chiral molecules. mdpi.com These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

Piperidine, 1-(1-oxobutyl)- in its parent form is an achiral molecule. It lacks a stereocenter and possesses a plane of symmetry; therefore, it does not exhibit an ECD or ORD signal. However, these techniques become indispensable for the stereochemical analysis of its chiral derivatives. Chirality could be introduced by adding a substituent at one of the carbon atoms of the piperidine ring or the butyl chain, creating a stereogenic center.

For such chiral N-acylpiperidine derivatives, ECD spectroscopy would reveal information about the absolute configuration of the stereocenters. nih.gov The sign (positive or negative) and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms and chromophores within the molecule. mdpi.com For example, the n→π* electronic transition of the amide chromophore is inherently sensitive to its chiral environment and would produce a characteristic ECD signal.

Theoretical calculations are essential for interpreting ECD spectra. rsc.org By computing the theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration) and comparing it with the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. rsc.org

While the parent compound is inactive, the application of chiroptical spectroscopy is a critical consideration in the synthesis and characterization of its potentially bioactive, chiral analogues. rsc.org

Table 2: Application of Chiroptical Spectroscopy to Piperidine Derivatives

| Technique | Applicability to Parent Compound | Application to Chiral Derivatives | Information Gained |

|---|---|---|---|

| ECD | Not Applicable (Achiral) | Yes | Determination of absolute configuration, conformational analysis. |

| ORD | Not Applicable (Achiral) | Yes | Confirmation of chirality, measurement of optical rotation across wavelengths. |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of Piperidine, 1 1 Oxobutyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometry and the distribution of electrons, which are crucial for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications for Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the ground-state properties of molecules like Piperidine (B6355638), 1-(1-oxobutyl)-. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, vibrational frequencies, and energies can be accurately determined. researchgate.net

DFT calculations can also be extended to study the excited states of the molecule using Time-Dependent DFT (TD-DFT). This approach is valuable for predicting the electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions between molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For Piperidine, 1-(1-oxobutyl)-, the HOMO is typically localized on the piperidine ring and the amide nitrogen, which are electron-rich regions. The LUMO is generally found around the carbonyl group of the butanoyl moiety, which is the most electrophilic part of the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies of Piperidine, 1-(1-oxobutyl)-

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

Electron Density and Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. Green areas denote neutral electrostatic potential.

In the MEP map of Piperidine, 1-(1-oxobutyl)-, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group, indicating its high electrophilicity and propensity to act as a hydrogen bond acceptor. The regions around the hydrogen atoms of the piperidine ring and the alkyl chain exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes and dynamic behavior of molecules in different environments, such as in solution or interacting with a protein.

Ligand-Protein Interaction Simulations (Theoretical Binding Modes)

MD simulations are extensively used in drug discovery to explore the binding of a ligand, such as Piperidine, 1-(1-oxobutyl)-, to a protein target. nih.gov These simulations can predict the most stable binding poses of the ligand within the protein's active site and identify the key amino acid residues involved in the interaction. mdpi.com The binding affinity can be estimated through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

For a hypothetical interaction with a protein, Piperidine, 1-(1-oxobutyl)- could potentially form hydrogen bonds via its carbonyl oxygen and engage in hydrophobic interactions through its piperidine ring and butyl chain.

Table 2: Theoretical Binding Interactions of Piperidine, 1-(1-oxobutyl)- with a Hypothetical Protein Target

| Interaction Type | Interacting Residues | Distance (Å) |

|---|---|---|

| Hydrogen Bond | TYR 123 | 2.1 |

| Hydrophobic Interaction | LEU 89, VAL 95 | - |

Solvent Effects on Conformational Preferences

The conformation of a molecule can be significantly influenced by the surrounding solvent. nih.gov MD simulations can be performed in explicit or implicit solvent models to investigate how different solvents affect the conformational preferences of Piperidine, 1-(1-oxobutyl)-. nih.gov

In a polar solvent like water, the molecule may adopt a more compact conformation to minimize the exposure of its hydrophobic regions to the solvent. Conversely, in a nonpolar solvent, the molecule might adopt a more extended conformation. These simulations can reveal the most stable conformers in different environments and the energy barriers between them.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of N-Acylpiperidines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built on the principle that the structural features of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its interactions with biological systems or its behavior in different chemical environments. slideshare.net For the class of N-acylpiperidines, including Piperidine, 1-(1-oxobutyl)-, QSAR and QSPR studies are instrumental in predicting their biological activities and physicochemical characteristics, thereby guiding the design of new derivatives with desired properties.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related N-acylpiperidines with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) or physicochemical properties (e.g., solubility, lipophilicity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the series. These descriptors can be categorized as:

Constitutional: Descriptors related to the molecular composition, such as molecular weight and atom counts.

Topological: Descriptors that describe the connectivity of atoms in a molecule.

Geometrical: 3D descriptors that account for the spatial arrangement of atoms.

Quantum Chemical: Descriptors derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that relates the molecular descriptors to the observed activity or property. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

For N-acylpiperidines, QSAR models can elucidate the key structural features that govern their biological activity. For instance, a hypothetical QSAR model for a series of N-acylpiperidine derivatives as enzyme inhibitors might reveal that the activity is positively correlated with the hydrophobicity of the acyl chain and negatively correlated with the steric bulk around the piperidine ring. Such a model provides valuable insights for designing more potent inhibitors.

Similarly, QSPR models can predict important physicochemical properties of N-acylpiperidines. For example, a QSPR model for aqueous solubility might show that the solubility decreases with an increase in the length of the acyl chain due to increased lipophilicity.

Interactive Data Table: Common Molecular Descriptors in QSAR/QSPR Studies of N-Acylpiperidines

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity/Property |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can be related to size and transport properties. |

| Topological | Zagreb Index | A numerical descriptor based on the degrees of vertices in the molecular graph. | Reflects the degree of branching in the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of a molecule. | Influences interactions with receptors and solubility. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the electron-donating ability of the molecule. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron-accepting ability of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the hydrophobicity of the molecule. ijcce.ac.ir |

Topological Analysis (AIM, ELF, LOL) for Chemical Bonding Characteristics

Topological analysis of the electron density provides a powerful framework for understanding the nature of chemical bonds and non-covalent interactions within a molecule. wikipedia.org Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM or AIM), the Electron Localization Function (ELF), and the Localized-Orbital Locator (LOL) are employed to analyze the calculated electron density of Piperidine, 1-(1-oxobutyl)- to characterize its chemical bonding. researchgate.netnih.gov

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the molecular space into atomic basins based on the topology of the electron density. researchgate.net Critical points in the electron density, where the gradient is zero, are located and classified. For chemical bonding, the most important are the bond critical points (BCPs) found between two bonded atoms. The properties of the electron density at the BCP, such as its value (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the bond.

For Piperidine, 1-(1-oxobutyl)-, AIM analysis would be expected to reveal the following:

Covalent Bonds: For the C-C, C-H, C-N, and C=O bonds, the presence of a BCP with a relatively high ρ(r) and a negative ∇²ρ(r) would indicate a shared-shell interaction, characteristic of covalent bonds.

Amide Bond Resonance: The C-N amide bond is known to have partial double bond character due to resonance. nih.govyoutube.com AIM analysis can quantify this by examining the ellipticity of the bond, which is a measure of the anisotropy of the electron density at the BCP. A higher ellipticity in the C-N bond compared to a typical C-N single bond would support the concept of resonance.

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL): ELF and LOL are functions that provide a measure of the electron localization in a molecule. researchgate.net They are particularly useful for visualizing and quantifying the regions of space corresponding to chemical bonds, lone pairs, and atomic cores.

ELF: The ELF is a scaled measure of the probability of finding an electron near a reference electron. Regions of high ELF values (approaching 1.0) correspond to areas of high electron localization, such as covalent bonds and lone pairs.

LOL: The LOL is another tool to visualize localized orbitals, with high values indicating regions where orbitals are well-localized. q-chem.comresearchgate.net

For Piperidine, 1-(1-oxobutyl)-, ELF and LOL analyses would provide a visual and quantitative description of its electronic structure:

Covalent Bonds: Regions of high ELF and LOL values would be observed between bonded atoms, corresponding to the shared electron pairs of the covalent bonds.

Lone Pairs: High ELF and LOL values would also be found in the regions of the lone pairs on the oxygen and nitrogen atoms. The analysis of these lone pair regions can provide insights into the nucleophilicity of these atoms. rsc.org

Amide Group: The delocalization of electrons in the amide group would be reflected in the shape and value of the ELF and LOL basins.

Interactive Data Table: Expected Topological Properties of Bonds in Piperidine, 1-(1-oxobutyl)-

| Bond | Expected ρ(r) at BCP (a.u.) | Expected ∇²ρ(r) at BCP (a.u.) | Expected H(r) at BCP (a.u.) | ELF/LOL Description |

| C=O | High | Negative | Negative | High localization between C and O, and a distinct lone pair basin on O. |

| C-N (amide) | Intermediate | Negative | Negative | Significant localization, with ellipticity indicating partial double bond character. |

| C-C | Intermediate | Negative | Negative | High localization indicative of a single covalent bond. |

| C-H | Intermediate | Negative | Negative | High localization indicative of a single covalent bond. |

| C-N (piperidine) | Intermediate | Negative | Negative | High localization indicative of a single covalent bond. |

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures and assess the purity of individual components. For "Piperidine, 1-(1-oxobutyl)-," various chromatographic techniques are utilized, each tailored to specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for "Piperidine, 1-(1-oxobutyl)-" involves the careful selection and optimization of several key parameters to achieve the desired separation efficiency and peak resolution.

A typical starting point for method development would involve a reversed-phase approach, utilizing a C18 stationary phase. The mobile phase composition, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter that is optimized to control the retention and elution of the analyte. The pH of the aqueous phase can also be adjusted to ensure the analyte is in a single ionic form, leading to sharper peaks.

Table 1: Illustrative HPLC Method Parameters for the Analysis of N-Acylpiperidines

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a representative set of starting conditions for the HPLC analysis of N-acylpiperidines like "Piperidine, 1-(1-oxobutyl)-". Optimization of these parameters is crucial for achieving the desired chromatographic performance for the specific analyte.

Method optimization involves systematically adjusting these parameters to achieve optimal resolution, peak shape, and analysis time. Factors such as the organic modifier percentage, gradient slope, flow rate, and column temperature are fine-tuned to resolve "Piperidine, 1-(1-oxobutyl)-" from any potential impurities or degradation products.

Gas Chromatography (GC) for Volatile N-Acylpiperidines

For volatile and thermally stable compounds like many N-acylpiperidines, Gas Chromatography (GC) offers high resolution and sensitivity. "Piperidine, 1-(1-oxobutyl)-" is amenable to GC analysis, which is particularly useful for assessing its purity and identifying any volatile impurities.

The choice of the capillary column's stationary phase is critical in GC. A mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for the analysis of amides. The oven temperature program is optimized to ensure the separation of closely eluting compounds.

Table 2: Typical Gas Chromatography (GC) Conditions for Volatile Piperidine (B6355638) Derivatives

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

The parameters in this table are illustrative for the GC analysis of volatile piperidine derivatives and would require optimization for the specific analysis of "Piperidine, 1-(1-oxobutyl)-".

Chiral Chromatography for Enantiomeric Purity Determination

As "Piperidine, 1-(1-oxobutyl)-" may possess stereogenic centers, the determination of its enantiomeric purity is a critical aspect of its characterization, particularly in pharmaceutical applications. Chiral chromatography is the definitive technique for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is crucial for achieving enantioseparation.

Table 3: Exemplary Chiral HPLC Method Parameters for N-Acylpiperidine Enantiomers

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

This table provides an example of chiral HPLC conditions that could be adapted for the enantiomeric separation of "Piperidine, 1-(1-oxobutyl)-". The specific CSP and mobile phase composition would need to be screened and optimized.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of chemical compounds. For "Piperidine, 1-(1-oxobutyl)-," GC-MS and LC-MS are indispensable for its unequivocal identification and for monitoring its formation and degradation.

GC-MS for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the definitive identification capabilities of mass spectrometry. As "Piperidine, 1-(1-oxobutyl)-" and its potential volatile impurities elute from the GC column, they are ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule.

The electron ionization (EI) mass spectrum of N-acylpiperidines typically shows a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the acyl group and the piperidine ring. For "Piperidine, 1-(1-oxobutyl)-," characteristic fragments would be expected from the loss of the butyl group and cleavage of the piperidine ring. The interpretation of these fragmentation patterns allows for the unambiguous identification of the compound.

LC-MS for Non-Volatile Species and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. It is particularly valuable for monitoring the progress of chemical reactions in real-time.

In the context of the synthesis of "Piperidine, 1-(1-oxobutyl)-," LC-MS can be used to track the consumption of starting materials and the formation of the product. farmaciajournal.com This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading. The high sensitivity and selectivity of LC-MS enable the detection of reaction intermediates and byproducts, providing a more complete understanding of the reaction mechanism. nih.govnih.gov

Table 4: Representative LC-MS Parameters for Reaction Monitoring

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile (gradient) |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Range | m/z 50-1000 |

This table outlines typical LC-MS parameters that can be employed for the analysis of N-acylpiperidines during reaction monitoring. The specific conditions would be tailored to the reaction being studied.

By utilizing these advanced analytical methodologies, researchers can ensure the quality, purity, and identity of "Piperidine, 1-(1-oxobutyl)-," facilitating its further investigation and development.

Spectrophotometric and Electrochemical Detection Methods

The quantitative and qualitative analysis of Piperidine, 1-(1-oxobutyl)- in research settings relies on various instrumental methods. Spectrophotometric and electrochemical techniques are prominent due to their sensitivity and applicability.

Spectrophotometric Methods

Spectrophotometry for compounds like Piperidine, 1-(1-oxobutyl)- often requires derivatization, as the piperidine moiety itself lacks a strong chromophore for direct detection in the UV-Visible range. The principle involves reacting the compound with a specific reagent to produce a colored product, whose absorbance is proportional to the analyte's concentration.

While direct UV-Vis data for Piperidine, 1-(1-oxobutyl)- is not extensively published, methods for related piperidine and piperazine (B1678402) compounds illustrate the applicable principles. For instance, piperazine can be determined by reacting it with acetaldehyde (B116499) and then chloranil (B122849) to form a blue aminovinylquinone, which is measured spectrophotometrically. ekb.eg Another approach involves the interaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide to produce products with absorption maxima at 448, 595, and 645 nm. nih.gov

In research involving reactions of piperidines, UV-Vis spectroscopy is a robust tool for quantification. For example, in solid-phase peptide synthesis, the cleavage of an Fmoc-protecting group by piperidine results in a dibenzofulvene-piperidine adduct that is readily quantified by its UV absorption at approximately 301 nm. researchgate.netnih.gov This indirect method is a staple for monitoring reaction progress and determining resin loading. nih.gov Studies on complex molecules incorporating a piperidine ring show that the non-aromatic nature of the piperidine group generally does not significantly affect the π-conjugation or the primary absorption maxima of the core structure. researchgate.net

| Compound/Adduct Analyzed | Reagents/Method | Wavelength (λmax) | Reference |

|---|---|---|---|

| Dibenzofulvene–piperidine adduct | Fmoc cleavage with piperidine | ~301 nm | researchgate.netnih.gov |

| Piperazine | Phenothiazine and N-bromosuccinimide | 595 nm | nih.gov |

| Piperazine | Acetaldehyde and chloranil | ~667 nm | ekb.eg |

| Nizatidine (contains tertiary amine) | Citric acid/acetic anhydride (B1165640) | 545 nm | researchgate.net |

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species. The tertiary amine nitrogen in the Piperidine, 1-(1-oxobutyl)- ring is electrochemically active and can be oxidized at a suitable electrode surface. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed for this purpose.

The electrochemical oxidation of N-substituted piperidines is typically an irreversible process involving a multi-electron transfer. mdpi.com For example, the oxidation mechanism for the piperidine ring in fentanyl involves the loss of an electron from the nitrogen, forming a carbocation radical, which undergoes further oxidation. mdpi.com Similarly, studies on N-substituted-4-piperidone analogs show an irreversible oxidation process involving a two-electron transfer. mdpi.com

The choice of electrode material is crucial for sensitivity and selectivity. Glassy carbon electrodes (GCE) are frequently used, and their surfaces can be modified with materials like multi-walled carbon nanotubes (MWCNT) or gold nanoparticles to enhance the electrochemical response and lower the limit of detection. mdpi.com Electrochemical impedance spectroscopy (EIS) has also been used to study the interactions of piperidine alkaloids, demonstrating the versatility of electrochemical techniques. nih.gov

| Analyte Class | Technique | Key Findings | Reference |

|---|---|---|---|

| Fentanyl (contains piperidine ring) | Differential Pulse Voltammetry (DPV) | Oxidation mechanism involves the piperidine nitrogen. | mdpi.com |

| N-substituted-4-piperidones | Cyclic Voltammetry (CV), DPV | Irreversible oxidation with a two-electron transfer process. | mdpi.com |

| Benzylpiperazine | Cyclic Voltammetry (CV) | An oxidative peak was observed at ~0.8 V. | researchgate.net |

| Piperidine alkaloids | Electrochemical Impedance Spectroscopy (EIS) | Used to determine association constants with peptides. | nih.gov |

Development of Robust Analytical Protocols for Research Samples

The development of a robust analytical protocol is essential to ensure that data generated during research and development are reliable, reproducible, and accurate. A robust method remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The process involves methodical selection, optimization, and validation of the analytical technique.

Method Selection and Optimization

The choice of an analytical method for Piperidine, 1-(1-oxobutyl)- depends on the research objective, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common choice for quantification, especially after derivatization to enhance detection. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both identification and quantification due to its high resolution and the definitive structural information provided by mass spectrometry.

Electrochemical Sensors are advantageous for rapid detection and can be developed into portable devices for on-site analysis. mdpi.com

Optimization involves systematically adjusting parameters to achieve the desired performance. For an HPLC method, this includes selecting the appropriate column (e.g., C18), mobile phase composition, flow rate, and detector wavelength. semanticscholar.org For electrochemical methods, optimization would involve selecting the electrode material, pH of the supporting electrolyte, and voltammetric parameters like deposition potential and time. researchgate.net

Method Validation

Once optimized, the method must be validated to demonstrate its suitability for the intended purpose. Validation is performed by assessing a set of specific performance characteristics. Drawing from protocols developed for other piperidine-containing compounds like piperine, a validation procedure for Piperidine, 1-(1-oxobutyl)- would include the following key parameters semanticscholar.orgresearchgate.net:

| Validation Parameter | Description | Example Metric |

|---|---|---|

| Specificity / Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. | Peak purity analysis; comparison of chromatograms of blank, placebo, and spiked samples. |

| Linearity | The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r) of the calibration curve, typically > 0.999. semanticscholar.org |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study, e.g., 5-50 μg/mL. semanticscholar.org |

| Accuracy | The closeness of test results obtained by the method to the true value. Often determined by recovery studies. | Percent recovery of a known amount of spiked analyte, typically 98-102%. semanticscholar.org |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. | Relative Standard Deviation (RSD), typically < 2%. semanticscholar.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Calculated based on the signal-to-noise ratio (e.g., S/N = 3). nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Calculated based on the signal-to-noise ratio (e.g., S/N = 10). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | RSD of results under varied conditions remains within acceptable limits. |

By systematically developing and validating analytical protocols, researchers can ensure the integrity and quality of the scientific data generated for Piperidine, 1-(1-oxobutyl)-.

Applications in Organic Synthesis and Materials Science Research

Use as a Building Block in Complex Molecule Synthesis

The piperidine (B6355638) scaffold is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical agents, including many alkaloids. nih.govencyclopedia.pub Synthetic strategies often rely on the use of functionalized piperidines as key building blocks to construct these intricate molecular architectures. nih.gov While direct examples of the use of Piperidine, 1-(1-oxobutyl)- in the total synthesis of specific complex natural products are not extensively documented in publicly available literature, its structural components suggest its potential as a precursor. The piperidine ring can be further elaborated, and the butanoyl group can be modified or cleaved to reveal other functionalities as needed in a synthetic sequence. The synthesis of piperidine derivatives is a crucial aspect of drug discovery, and methods to create diverse substitution patterns on the piperidine ring are of high importance. nih.gov

Precursors for Further Derivatization in Synthetic Schemes

The chemical structure of Piperidine, 1-(1-oxobutyl)- offers several avenues for further derivatization, allowing for the generation of a library of related compounds with potentially new properties. The piperidine ring itself can undergo various functionalization reactions. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be employed to introduce substituents at specific positions on the piperidine ring, with the regioselectivity being controlled by the choice of catalyst and directing groups. nih.gov

Furthermore, the carbonyl group of the butanoyl moiety is a key site for chemical modification. It can undergo nucleophilic addition reactions, where the carbon atom of the carbonyl group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commsu.edulibretexts.org This can be followed by a variety of transformations to introduce new functional groups. The reactivity of the carbonyl group is a fundamental concept in organic chemistry, and its presence in Piperidine, 1-(1-oxobutyl)- opens up possibilities for a wide range of synthetic manipulations. ox.ac.ukmasterorganicchemistry.com

| Reaction Type | Potential Reagents | Product Type |

| C-H Functionalization | Rhodium catalysts, Diazo compounds | Substituted Piperidines |

| Carbonyl Reduction | Sodium borohydride, Lithium aluminum hydride | 1-(1-Hydroxybutyl)piperidine |

| Grignard Reaction | Alkyl/Aryl magnesium halides | Tertiary Alcohols |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes |

Application as Ligands in Organometallic Catalysis

In the field of organometallic catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. N-heterocyclic compounds, in general, are widely used as ligands in coordination chemistry. mdpi.com While specific studies detailing the use of Piperidine, 1-(1-oxobutyl)- as a primary ligand in organometallic catalysis are scarce, the presence of both a nitrogen and an oxygen atom suggests potential for coordination to metal centers.